1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound “1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains a purine and pyrimidine moiety. These types of compounds are often found in many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Scientific Research Applications
Chemical Properties and Reactions
Purine-6,8-diones exhibit a range of physical properties and chemical behaviors, including ionization and methylation reactions. These compounds are categorized based on their substituents, with variations at positions 1 and 3 influencing their reactivity. Specifically, methylation of these compounds is influenced by the steric hindrance of substituents, with protonation and alkylation primarily occurring in the pyrimidine ring. This highlights the compound's reactivity and potential for modification in pharmaceutical development (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Novel Compounds
The synthesis of new [c,d]-fused purinediones demonstrates the versatility of purine-6,8-dione derivatives in generating structurally diverse molecules. These compounds were synthesized through a series of reactions starting from specific pyrimidine diones, showcasing the potential for creating novel therapeutic agents (imo, Rybár, & Alföldi, 1995).
Crystal Structure Analysis
Detailed structural analysis of related compounds, such as 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, provides insight into the molecular geometry and potential interaction sites of purine derivatives. Understanding the crystal structure aids in predicting the behavior of similar compounds in biological systems and drug design (Larson, Cottam, & Robins, 1989).
Mesoionic Compounds and Their Properties
Mesoionic purinone analogs present interesting chemical properties, such as hydrolytic ring-opening reactions, which could be leveraged in designing compounds with specific biological activities. The synthesis and study of these compounds expand the understanding of purine analogs' chemical space (Coburn & Taylor, 1982).
Antioxidant Potential
Research into pyrimido[4,5-d]pyrimidine derivatives by Cahyana, Liandi, and Zaky (2020) demonstrates the potential of purine and pyrimidine derivatives as antioxidants. Through synthesis supported by iodine catalysts, several derivatives were analyzed for their antioxidant activity, underscoring the therapeutic potential of these compounds in combating oxidative stress-related diseases (Cahyana, Liandi, & Zaky, 2020).
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-5-12-23(15)18)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKZDLKRICJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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